3-Amino-9-ethylcarbazole

Overview

Description

3-Amino-9-ethylcarbazole is a chemical compound with the molecular formula C14H14N2. It is commonly used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with horseradish peroxidase-conjugated secondary antibodies . The compound is known for producing a red water-insoluble precipitate upon chromogenic oxidation, which helps in visualizing the location of the antigen detected by the horseradish peroxidase-conjugated antibody .

Mechanism of Action

Target of Action

3-Amino-9-ethylcarbazole (AEC) is primarily targeted towards horseradish peroxidase (HRP) . HRP is an enzyme that plays a crucial role in the oxidation-reduction reactions in biological systems .

Mode of Action

AEC acts as a chromogenic substrate for HRP . In the presence of HRP, AEC undergoes an oxidation reaction, losing electrons and changing color . This color change is used to visualize the location of the antigen detected by the HRP-conjugated antibody .

Biochemical Pathways

The primary biochemical pathway involved in the action of AEC is the HRP-catalyzed oxidation reaction . The oxidation of AEC by HRP leads to the formation of a red, water-insoluble precipitate . This precipitate marks the location of the antigen that the HRP-conjugated antibody has detected .

Pharmacokinetics

It is known that aec is soluble in a 2:1 ethanol:acetic acid mixture and in dmf (n,n-dimethylformamide) . This suggests that the compound may have good bioavailability.

Result of Action

The result of AEC’s action is the formation of a red, water-insoluble precipitate . This precipitate is formed in situ, marking the location of the antigen detected by the HRP-conjugated antibody . The stained section can be destained by organic solvents in which the red precipitate is soluble .

Action Environment

The action of AEC is influenced by environmental factors such as pH and temperature . For optimal results, AEC should be stored at 2-8°C . Furthermore, the reaction of AEC with HRP is carried out in a 50 mM acetate buffer at pH 5.0 . The sensitivity of AEC to these environmental factors can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-Amino-9-ethylcarbazole plays a significant role in biochemical reactions. It interacts with horseradish peroxidase (HRP), an enzyme used in immunohistochemistry . The interaction between this compound and HRP leads to a chromogenic oxidation reaction . This reaction results in the formation of a red, water-insoluble precipitate that visualizes the location of the antigen detected by the HRP-conjugated antibody .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of immunohistochemistry. The compound helps visualize the presence and location of specific antigens in the cells . This can influence cellular processes such as cell signaling pathways and gene expression by providing visual evidence of these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HRP enzyme. The compound acts as a substrate for HRP, leading to a chromogenic oxidation reaction . This reaction changes the this compound molecule, resulting in the formation of a red precipitate. This precipitate marks the location of the antigen that the HRP-conjugated antibody has detected .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the red precipitate formed as a result of the interaction between this compound and HRP can be destained by organic solvents . This suggests that the compound’s effects may not be permanent and can be altered post-reaction.

Metabolic Pathways

Given its role as a substrate for HRP, it is likely that the compound is involved in enzymatic reactions within the cell .

Transport and Distribution

Given its role in immunohistochemistry, it is likely that the compound is transported to the site of the antigen that the HRP-conjugated antibody is designed to detect .

Subcellular Localization

The subcellular localization of this compound is likely to be dependent on the location of the antigen that the HRP-conjugated antibody is targeting . After the chromogenic oxidation reaction, the resulting red precipitate forms in situ, indicating the location of the antigen .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-9-ethylcarbazole can be synthesized through various methods. One common method involves the reaction of 9-ethylcarbazole with nitrous acid to form 9-ethylcarbazole-3-diazonium chloride, which is then reduced to this compound using stannous chloride . Another method involves the nitration of 9-ethylcarbazole followed by reduction of the nitro group to an amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale nitration and reduction processes. The compound is typically produced in powder form and is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

3-Amino-9-ethylcarbazole undergoes various types of chemical reactions, including:

Reduction: The nitro group in 9-ethylcarbazole can be reduced to an amino group to form this compound.

Substitution: The amino group at position 3 exhibits unique reactivity with both C-2 and C-4, allowing for various substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used reagents for the oxidation of this compound.

Major Products Formed

Scientific Research Applications

3-Amino-9-ethylcarbazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

9-Ethylcarbazole: This compound is similar to 3-amino-9-ethylcarbazole but lacks the amino group at position 3.

3-Nitro-9-ethylcarbazole: This compound has a nitro group at position 3 instead of an amino group.

Uniqueness

This compound is unique due to its amino group at position 3, which allows it to undergo specific chemical reactions and makes it a valuable chromogenic substrate in immunohistochemistry . The presence of the amino group also enhances its reactivity with both C-2 and C-4, making it a versatile compound in synthetic, pharmaceutical, and material chemistry .

Biological Activity

3-Amino-9-ethylcarbazole (AEC) is a compound of significant interest in biochemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of AEC, focusing on its antimicrobial properties, cytotoxic effects, and applications in immunohistochemistry.

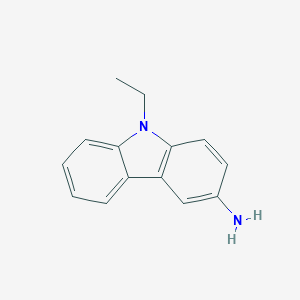

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound characterized by its tricyclic structure, which includes two benzene rings fused to a pyrrole ring. The presence of an amino group at position 3 contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of 226.28 g/mol.

Synthesis

AEC can be synthesized through a multi-step process involving the alkylation of carbazole followed by nitration and reduction. The following schematic outlines the synthesis pathway:

- Alkylation : Carbazole is reacted with ethyl bromide in the presence of potassium hydroxide to produce 9-ethylcarbazole.

- Nitration : 9-Ethylcarbazole is nitrated using nitric acid to yield 3-nitro-9-ethylcarbazole.

- Reduction : The nitro group is reduced using tin and hydrochloric acid to form AEC.

Antimicrobial Activity

Recent studies have demonstrated that AEC exhibits notable antimicrobial activity. For instance, a derivative of AEC was evaluated for its in vitro antimicrobial properties against various pathogens. The findings indicated that certain synthesized derivatives showed significant effectiveness against bacterial strains, with minimal cytotoxicity towards mammalian cells, particularly mouse embryonic fibroblasts (NIH/3T3) .

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| AEC Derivative 1 | High against E. coli | >100 µM |

| AEC Derivative 2 | Moderate against S. aureus | 75 µM |

| AEC Derivative 3 | Low against P. aeruginosa | >150 µM |

Cytotoxicity

The cytotoxic effects of AEC have been assessed through various assays, revealing that while some derivatives exhibit antimicrobial properties, they also maintain low cytotoxicity levels. This duality makes them promising candidates for further development in therapeutic applications .

Applications in Immunohistochemistry

AEC is widely used as a chromogen in immunohistochemical staining procedures due to its ability to produce a colored product upon reaction with peroxidase enzymes. This property makes it valuable for visualizing specific antigens in tissue sections.

- Immunoblotting : AEC is employed as a substrate for detecting proteins in Western blotting techniques.

- Histological Staining : It serves as a colorimetric substrate for peroxidase-labeled antibodies, allowing for detailed visualization of cellular structures.

Case Studies

- Antimicrobial Efficacy : In one study, various AEC derivatives were tested against clinical isolates of bacteria such as E. coli and S. aureus. The results indicated that some derivatives had potent antibacterial properties with IC50 values lower than those of conventional antibiotics.

- Immunohistochemical Applications : In research involving tissue samples from patients with inflammatory diseases, AEC was utilized to stain sections, revealing the distribution of inflammatory markers effectively .

Properties

IUPAC Name |

9-ethylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEUETBFKVCRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6109-97-3 (hydrochloride) | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1030319 | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-9-ethylcarbazole is a tan powder. (NTP, 1992), Tan solid; [CAMEO] Powder or lumps; [MSDSonline] | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Crystalline compound | |

CAS No. |

132-32-1 | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazol-3-amine, 9-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethylcarbazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2BG27JBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 to 212 °F (NTP, 1992), 127 °C | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Amino-9-ethylcarbazole?

A1: this compound has a molecular formula of C14H14N2 and a molecular weight of 210.28 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like 1H NMR, infrared spectroscopy, and mass spectrometry. []

Q3: How is this compound used in the study of polysaccharides?

A3: this compound is used as a pre-column derivatization reagent for analyzing polysaccharides and oligosaccharides using HPLC coupled with various detection methods like UV, MS, and MS/MS. The derivatization enhances detection sensitivity and aids in structural analysis. [, , , , , ]

Q4: What makes this compound valuable in histochemical detection of peroxidase activity?

A4: this compound serves as a chromogenic substrate for peroxidase enzymes. Upon oxidation by peroxidase, it forms an insoluble red precipitate, allowing for the visualization of peroxidase activity in tissues. [, , , , , , , , , , , ]

Q5: Can you describe the use of this compound in immunohistochemistry?

A5: this compound is used as a chromogen in immunohistochemistry (IHC). It reacts with horseradish peroxidase (HRP) conjugated to secondary antibodies, producing a visible red precipitate at the site of the target antigen. [, , , , , , , , , ]

Q6: How does this compound contribute to understanding the role of uricase in the liver?

A6: The histochemical detection of uricase activity utilizes this compound. Hydrogen peroxide generated during the uricase reaction oxidizes this compound, forming a red precipitate. This technique helps visualize the distribution of uricase, suggesting its association with microbodies in rat liver cells. []

Q7: How does the structure of this compound lend itself to modification for developing new compounds?

A7: The amino group at position 3 of this compound exhibits unique reactivity. This allows for various chemical modifications, leading to the synthesis of derivatives with potentially improved properties for applications like antibacterial agents and fluorescent probes. [, , , , ]

Q8: Can this compound be incorporated into nanoparticles? What are the advantages?

A8: Yes, a derivative of this compound can be covalently immobilized in fluorescence nanoparticles. This method prevents dye leaching and improves photostability compared to free this compound. []

Q9: Are there any studies on the metabolism of this compound in biological systems?

A9: While not directly metabolized, research indicates that this compound can be incorporated into cell walls and potentially metabolized by peroxidase enzymes in plants, specifically in the context of avenanthramide phytoalexin metabolism. []

Q10: Has this compound been used in studying the effects of environmental pollutants?

A10: Research utilizing this compound as a marker for cell proliferation suggests that ozone exposure can have varying effects on cell proliferation in different tissues. []

Q11: What are the limitations of using this compound as a chromogen?

A11: One limitation of this compound is its alcohol solubility, which can pose challenges in certain staining procedures requiring dehydration steps. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.